molecular formula C₁₀H₁₀N₄O₅ B119064 2-Butanone,3-oxo-,(2,4-dinitrophenyl)hydrazone CAS No. 2256-00-0

2-Butanone,3-oxo-,(2,4-dinitrophenyl)hydrazone

Cat. No. B119064
CAS RN: 2256-00-0
M. Wt: 266.21 g/mol
InChI Key: CMMZDRNKABQCMK-IZZDOVSWSA-N
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Description

“2-Butanone,3-oxo-,(2,4-dinitrophenyl)hydrazone” is a chemical compound with the molecular formula C10H10N4O5 . It is a derivative of 2-butanone, which is also known as methyl ethyl ketone .


Synthesis Analysis

The synthesis of hydrazones, such as “2-Butanone,3-oxo-,(2,4-dinitrophenyl)hydrazone”, typically involves the reaction of appropriate hydrazides with different aldehydes or ketones in various organic solvents . The reaction can be carried out in solution, by mechanosynthesis, or by solid-state melt reactions .


Molecular Structure Analysis

The molecular structure of “2-Butanone,3-oxo-,(2,4-dinitrophenyl)hydrazone” can be represented by the InChI string: InChI=1S/C10H10N4O5 . The 3D structure of the molecule can be viewed using computational chemistry software .


Chemical Reactions Analysis

The reaction of “2-Butanone,3-oxo-,(2,4-dinitrophenyl)hydrazone” involves the formation of a hydrazone derivative by reaction with hydrazine . The hydrazone then undergoes loss of N2 gas along with protonation to give the alkane reaction product .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Butanone,3-oxo-,(2,4-dinitrophenyl)hydrazone” include a density of 1.4±0.1 g/cm3, a boiling point of 381.9±52.0 °C at 760 mmHg, and a flash point of 184.8±30.7 °C . The compound has a molar refractivity of 63.1±0.5 cm3 and a molar volume of 183.6±7.0 cm3 .

Scientific Research Applications

Identification and Analysis of Volatile Compounds

A classic application of 2,4-dinitrophenylhydrazones involves the identification of volatile carbonyl compounds in food products, such as in the study where volatile flavor fractions from Cheddar cheese were isolated and analyzed. The study utilized 2,4-dinitrophenylhydrazones for identifying a range of carbonyl compounds, demonstrating its role in food chemistry and flavor analysis (Day, Bassette, & Keeney, 1960).

Synthesis and Characterization of Metal Complexes

2-Butanone, 3-oxo-, (2,4-dinitrophenyl)hydrazone serves as a ligand in the synthesis of metal complexes, offering insights into coordination chemistry and materials science. Research on synthesizing and characterizing Co(II), Ni(II), and Cu(II) complexes with this hydrazone highlights its importance in developing compounds with potential applications in catalysis, magnetic materials, and sensors (Batı, Taş, & Davran, 2006).

Oxidative Stress and Protein Analysis

The reaction of carbonyl derivatives of amino acids with 2,4-dinitrophenylhydrazine, forming hydrazones, serves as a method for estimating the rate of protein oxidative destruction. This technique is significant in clinical and biochemical studies for assessing oxidative stress and protein damage within the body, highlighting its utility in medical diagnostics and research (Dubinina et al., 1995).

Workplace Monitoring and Environmental Analysis

In environmental science and occupational health, 2,4-dinitrophenylhydrazones are utilized for monitoring hazardous compounds, such as oximes in workplace air. A study developed a liquid chromatographic method for determining oximes in air samples by using 2,4-dinitrophenylhydrazine-coated silica gel cartridges, illustrating its application in environmental monitoring and worker safety (Kempter, Büldt, & Karst, 1999).

Antibacterial and Antioxidant Activity

The synthesis of 2,4-dinitrophenylhydrazone derivatives explores their biological activity, including antibacterial and antioxidant properties. This research avenue is crucial for discovering new therapeutic agents and understanding the chemical basis of their activity (Ere et al., 2020).

properties

IUPAC Name

(3E)-3-[(2,4-dinitrophenyl)hydrazinylidene]butan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4O5/c1-6(7(2)15)11-12-9-4-3-8(13(16)17)5-10(9)14(18)19/h3-5,12H,1-2H3/b11-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMMZDRNKABQCMK-IZZDOVSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])/C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90430352
Record name 2-Butanone,3-oxo-,(2,4-dinitrophenyl)hydrazone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90430352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Butanone,3-oxo-,(2,4-dinitrophenyl)hydrazone

CAS RN

2256-00-0
Record name 2-Butanone,3-oxo-,(2,4-dinitrophenyl)hydrazone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90430352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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